molecular formula C24H24BrN3O2 B11066923 2-(Adamantan-1-YL)-N-[2-(5-bromopyridin-3-YL)-13-benzoxazol-5-YL]acetamide

2-(Adamantan-1-YL)-N-[2-(5-bromopyridin-3-YL)-13-benzoxazol-5-YL]acetamide

Cat. No.: B11066923
M. Wt: 466.4 g/mol
InChI Key: BXGYXAGLQPZDSK-UHFFFAOYSA-N
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Description

2-(Adamantan-1-YL)-N-[2-(5-bromopyridin-3-YL)-13-benzoxazol-5-YL]acetamide is a complex organic compound that combines the structural features of adamantane, pyridine, and benzoxazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Adamantan-1-YL)-N-[2-(5-bromopyridin-3-YL)-13-benzoxazol-5-YL]acetamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole moiety can be synthesized through the condensation of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Bromination of Pyridine: The pyridine ring is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling Reactions: The adamantane derivative is coupled with the brominated pyridine and benzoxazole intermediates using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the pyridine ring, potentially converting it to a piperidine derivative.

    Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under basic conditions.

Major Products

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the adamantane moiety, known for its stability and lipophilicity, can enhance the bioavailability of these derivatives.

Medicine

Medicinally, this compound and its derivatives could be explored for their potential therapeutic effects. The combination of the adamantane, pyridine, and benzoxazole moieties may provide unique interactions with biological targets, making them candidates for drug development.

Industry

In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its structural rigidity and potential for functionalization.

Mechanism of Action

The mechanism of action of 2-(Adamantan-1-YL)-N-[2-(5-bromopyridin-3-YL)-13-benzoxazol-5-YL]acetamide would depend on its specific application. In a medicinal context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane moiety may enhance membrane permeability, while the pyridine and benzoxazole rings could interact with specific binding sites.

Comparison with Similar Compounds

Similar Compounds

    2-(Adamantan-1-YL)-N-[2-(5-chloropyridin-3-YL)-13-benzoxazol-5-YL]acetamide: Similar structure with a chlorine atom instead of bromine.

    2-(Adamantan-1-YL)-N-[2-(5-fluoropyridin-3-YL)-13-benzoxazol-5-YL]acetamide: Similar structure with a fluorine atom instead of bromine.

    2-(Adamantan-1-YL)-N-[2-(5-methylpyridin-3-YL)-13-benzoxazol-5-YL]acetamide: Similar structure with a methyl group instead of bromine.

Uniqueness

The uniqueness of 2-(Adamantan-1-YL)-N-[2-(5-bromopyridin-3-YL)-13-benzoxazol-5-YL]acetamide lies in the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C24H24BrN3O2

Molecular Weight

466.4 g/mol

IUPAC Name

2-(1-adamantyl)-N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide

InChI

InChI=1S/C24H24BrN3O2/c25-18-6-17(12-26-13-18)23-28-20-7-19(1-2-21(20)30-23)27-22(29)11-24-8-14-3-15(9-24)5-16(4-14)10-24/h1-2,6-7,12-16H,3-5,8-11H2,(H,27,29)

InChI Key

BXGYXAGLQPZDSK-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC5=C(C=C4)OC(=N5)C6=CC(=CN=C6)Br

Origin of Product

United States

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